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synthesis and characterization of 4-Nitro-1,8naphthalic anhydride

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Compound of Interest

Compound Name: 4-Nitro-1,8-naphthalic anhydride

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An In-depth Technical Guide to the Synthesis and Characterization of **4-Nitro-1,8-naphthalic Anhydride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1,8-naphthalic anhydride (C₁₂H₅NO₅) is a pivotal intermediate in the synthesis of a wide array of functional organic compounds.[1][2] Its unique molecular architecture, featuring a reactive anhydride group and an electron-withdrawing nitro group on a stable naphthalene core, makes it a versatile building block for creating high-performance dyes, fluorescent probes, advanced polymers, and pharmaceutical agents.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of **4-Nitro-1,8-naphthalic anhydride**, offering detailed experimental protocols and structured data for researchers in organic synthesis and materials science.

General Information

4-Nitro-1,8-naphthalic anhydride is a yellow crystalline solid widely used in chemical synthesis. The presence of the nitro group at the 4-position, combined with the anhydride functionality, makes the compound susceptible to various chemical transformations, particularly nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of 4-Nitro-1,8-naphthalic Anhydride



Property	Value	References
CAS Number	6642-29-1	[1][5]
Molecular Formula	C12H5NO5	[1][5]
Molecular Weight	243.17 g/mol	[1][5]
Melting Point	226-229 °C	[1][6]
Appearance	Dark yellow powder / Yellow crystalline solid	[2]
EC Number	229-659-4	
InChI Key	LKOZHLXUWUBRDK- UHFFFAOYSA-N	[1]

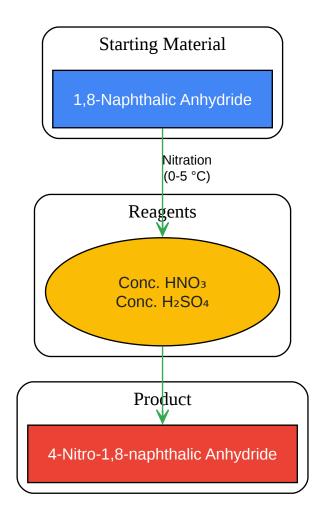
Synthesis of 4-Nitro-1,8-naphthalic Anhydride

There are two primary synthetic routes for preparing **4-Nitro-1,8-naphthalic anhydride**. The most common method is the direct nitration of **1,8-naphthalic anhydride**. An alternative multistep approach begins with the nitration of acenaphthene, followed by oxidation.

Method 1: Direct Nitration of 1,8-Naphthalic Anhydride

This method is the most straightforward approach, involving an electrophilic aromatic substitution reaction.[1] A nitronium ion (NO₂+), generated from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich naphthalene ring system.[1] The reaction is regioselective, favoring substitution at the 4-position due to electronic and steric factors.[1]





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Caption: Workflow for the direct nitration of 1,8-naphthalic anhydride.

Experimental Protocol:

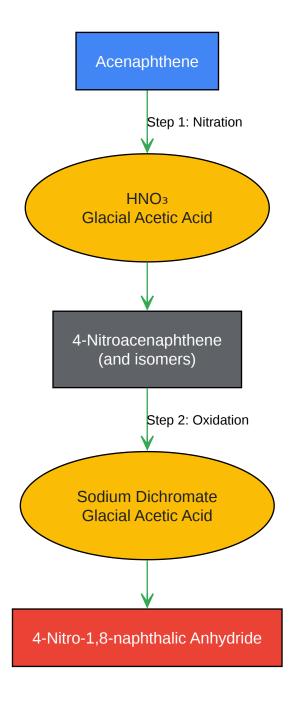
- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 19.82 g (100.0 mmol) of 1,8-naphthalic anhydride to 200 mL of concentrated sulfuric acid.[7]
- Nitrating Agent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add 7.24 g (105.0 mmol) of sodium nitrate in small portions over a period of 1 hour, ensuring the temperature remains below 5 °C.[1][7]
- Reaction: Stir the reaction mixture at room temperature for an additional 3 hours.



- Work-up: Carefully pour the reaction mixture onto crushed ice.
- Isolation: Filter the resulting precipitate, wash thoroughly with water until neutral, and dry to obtain the crude product.[7]

Method 2: Synthesis from Acenaphthene

This two-step process involves the initial nitration of acenaphthene to yield a mixture of nitroacenaphthene isomers, followed by the oxidation of the desired 4-nitroacenaphthene intermediate.[1][8]





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Caption: Two-step synthesis of **4-Nitro-1,8-naphthalic anhydride** from acenaphthene.

Experimental Protocol:

Step 1: Synthesis of 4-Nitroacenaphthene[8]

- Reaction Setup: Dissolve 3.00 g (19.48 mmol) of acenaphthene in 40 mL of glacial acetic acid in a 250 mL three-necked flask with stirring.
- Nitrating Agent Addition: At a low temperature, slowly add a mixture of 14 mL of concentrated nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes.
- Reaction: Maintain the reaction at a controlled temperature for 1 hour.
- Isolation: Filter the reaction mixture and wash the precipitate with water until neutral.
- Purification: Dry the solid and purify by silica gel column chromatography to separate the isomers.

Step 2: Oxidation to **4-Nitro-1,8-naphthalic Anhydride**[1]

- Reaction Setup: Charge a flask with the 4-nitroacenaphthene intermediate obtained from Step 1.
- Oxidizing Agent Addition: Add a solution of sodium dichromate in glacial acetic acid.
- Reaction: Heat the mixture under careful temperature control to ensure complete conversion while minimizing over-oxidation.
- Work-up and Isolation: After the reaction is complete, cool the mixture and isolate the crude product by filtration.

Purification

The crude **4-Nitro-1,8-naphthalic anhydride** obtained from synthesis typically requires purification to achieve high purity (>95%), which is essential for subsequent reactions.[1]



Experimental Protocol: Recrystallization[1]

- Dissolution: Dissolve the crude product in a minimal amount of hot, concentrated nitric acid (d = 1.40 g/mL).
- Crystallization: Allow the solution to cool slowly to room temperature, which will induce the formation of colorless to pale yellow needle-shaped crystals.
- Isolation: Filter the crystals and wash them with a small amount of cold water.
- Drying: Dry the purified crystals under vacuum. Note: For less stringent purity requirements,
 acetone can be used as an alternative recrystallization solvent.[1]

Characterization

The identity and purity of the synthesized **4-Nitro-1,8-naphthalic anhydride** are confirmed using various analytical techniques.

Table 2: Spectroscopic Data for 4-Nitro-1,8-naphthalic Anhydride

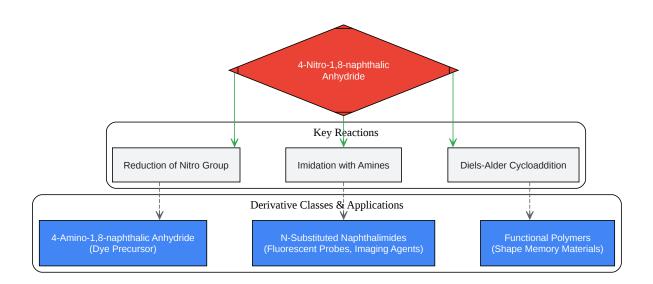
Technique	Characteristic Peaks / Data	References
FTIR (cm ⁻¹)	1789 (C=O, anhydride stretch, asymmetric) 1756 (C=O, anhydride stretch, symmetric) 1526 (N-O, nitro stretch)	[1]
¹H NMR (CDCl₃, δ ppm)	8.83 (1H, 3-H), 8.73 (1H, 2-H), 8.69 (1H, 7-H), 8.40 (1H, 5-H), 7.98 (1H, 6-H)	[9]
¹³C NMR (CDCl₃, δ ppm)	219.16, 218.71 (C=O), 139.83, 139.30, 134.23, 130.92, 128.38, 119.29, 119.09, 109.29 (Aromatic C)	[9]

Note: NMR data is for the N-methyl naphthalimide derivative, but provides a reference for the aromatic proton and carbon signals of the core structure.[9]



Chemical Reactions and Applications

4-Nitro-1,8-naphthalic anhydride is a versatile intermediate primarily used as a precursor for naphthalimide derivatives.[2] Its reactivity allows for the synthesis of a diverse range of functional molecules.



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Caption: Role of **4-Nitro-1,8-naphthalic anhydride** as a key synthetic intermediate.

- Imidation: It readily reacts with primary amines to form N-substituted 4-nitro-1,8-naphthalimides, a core structure for many fluorescent dyes and chemosensors.[9]
- Nucleophilic Substitution: The nitro group can be reduced to an amino group, yielding 4-amino-1,8-naphthalic anhydride, another important intermediate.[1]
- Diels-Alder Reactions: It can act as a dienophile in cycloaddition reactions, enabling its use in the synthesis of shape memory polymers.[1][2][3]



 Applications: Its derivatives are crucial in developing fluorescent probes for detecting ions and biological markers (e.g., for hypoxia in cancer cells), high-performance dyes, and advanced polymeric materials.[1][2][3][4]

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